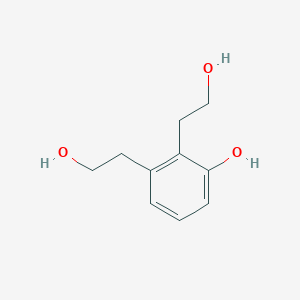

2,3-Bis(2-hydroxyethyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Bis(2-hydroxyethyl)phenol is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

Polymer Production:

2,3-Bis(2-hydroxyethyl)phenol is primarily utilized as a monomer in the synthesis of polyesters and polyurethanes. Its hydroxyl groups allow for the formation of cross-linked networks, enhancing the mechanical properties of the resulting polymers.

- Case Study: Polycondensation Reactions

A study examined the influence of phosphoric acid on the polycondensation of bis(2-hydroxyethyl) terephthalate (BHET), which is derived from this compound. The addition of phosphoric acid was found to initially slow the reaction but ultimately led to higher molecular weight products due to improved catalyst efficiency. This modification resulted in fewer by-products like acetaldehyde, thus optimizing the overall yield and quality of the polymer produced .

Biochemical Applications

Enzyme Substrates:

The compound has been explored as a substrate for various biochemical reactions. Its structure allows it to interact with enzymes involved in ester hydrolysis, making it a potential candidate for biocatalytic processes.

- Case Study: Esterase Activity

Research has indicated that certain carboxylesterases can effectively hydrolyze substrates containing this compound. This property is particularly useful in bioremediation processes where enzymes break down environmental pollutants .

Material Science

Flame Retardants:

In material science, derivatives of this compound are incorporated into flame-retardant formulations. These compounds enhance the thermal stability and fire resistance of engineering polymers and coatings.

- Application: TBBPA Derivatives

Tetrabromobisphenol A (TBBPA) derivatives, including those containing this compound structures, are used in electronic circuit boards and thermoset plastics. These compounds are recognized for their ability to reduce flammability while maintaining mechanical integrity under high temperatures .

Chemical Properties and Safety

Toxicology and Safety Assessments:

The safety profile of this compound has been evaluated through various toxicity studies. It has shown low toxicity levels when used within regulated limits in cosmetic applications.

- Safety Data:

A comprehensive screening assessment indicated that while there are potential risks associated with exposure to certain derivatives, the margins of safety for consumer products containing this compound remain acceptable according to current regulatory standards .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Polymer Chemistry | Polyester and polyurethane production | Enhanced mechanical properties; optimized yields |

| Biochemical Applications | Substrate for enzymatic reactions | Effective hydrolysis by carboxylesterases |

| Material Science | Flame retardant formulations | Improved thermal stability in polymers |

| Safety Assessments | Cosmetic formulations | Acceptable safety margins for consumer use |

Analyse Chemischer Reaktionen

Tosylation for Sulfonate Ester Formation

Reaction with p-toluenesulfonyl chloride (TsCl) under basic conditions converts hydroxyl groups into sulfonate esters, enabling subsequent nucleophilic substitutions.

Reaction Conditions

-

Substrate : 2,3-Bis(2-hydroxyethyl)phenol (10.0 mmol)

-

Reagents : TsCl (30.5 mmol), triethylamine (40.0 mmol), CH₂Cl₂ (20 mL)

-

Temperature : Room temperature

-

Duration : 8 hours

Product : 2,3-Bis(2-tosyloxyethyl)phenyl 4-methylbenzenesulfonate

Yield : 90%

| Property | Value |

|---|---|

| Physical State | Brown viscous oil |

| R<sub>f</sub> | 0.38 (PE:EtOAc, 3:1) |

| FTIR (ν, cm⁻¹) | 1360 (S=O), 1178 (S=O) |

This intermediate is critical for synthesizing chiral pharmaceuticals like (–)-tasimelteon via stereoselective cyclopropanation .

Vilsmeier Imidate Formation and Ring Closure

Treatment with Vilsmeier reagent (POCl₃/DMF) generates a bis-imidate intermediate, enabling tandem cyclization and displacement reactions.

Reaction Sequence

-

Imidate Formation :

-

Reagents : Vilsmeier reagent (POCl₃, DMF)

-

Product : Bis-imidate intermediate

-

-

Ring Closure : Intramolecular nucleophilic attack forms 4-(2-chloroethyl)-2,3-dihydrobenzofuran.

-

Dehydrohalogenation :

-

Reagents : Phase-transfer catalyst (e.g., TBAB), NaOH

-

Product : 4-Vinyl-2,3-dihydrobenzofuran

-

| Step | Key Parameters |

|---|---|

| Imidate Stability | Requires anhydrous conditions |

| Temperature | 0–25°C (imidate), 60–80°C (ring closure) |

| Phase-Transfer Agent | Tetrabutylammonium bromide (TBAB) |

This method is scalable to pilot production and avoids hazardous intermediates .

Comparative Reactivity Table

Key transformations and their applications:

| Reaction Type | Reagents/Conditions | Product Application | Yield | Source |

|---|---|---|---|---|

| Tosylation | TsCl, Et₃N, CH₂Cl₂ | Pharmaceutical intermediates | 90% | |

| Vilsmeier Cyclization | POCl₃/DMF, TBAB, NaOH | Dihydrobenzofuran derivatives | 83–90% |

Stereochemical Considerations

The hydroxyethyl groups’ spatial arrangement influences regioselectivity. For example:

-

Steric Hindrance : Prevents ortho-substitution in bulky derivatives .

-

Chelation Effects : Hydroxyethyl groups enhance coordination with borate anions, enabling solvent extraction applications .

Stability Under Biochemical Conditions

While not directly studied for this compound, related carboxylesterases (e.g., EaEst2) hydrolyze similar bis-hydroxyethyl substrates like BHET (bis(2-hydroxyethyl) terephthalate) into MHET (mono-hydroxyethyl terephthalate) . This suggests potential enzymatic degradation pathways under industrial or environmental conditions.

Industrial Relevance

-

Pharmaceutical Synthesis : Key intermediate for melatonin receptor agonists .

-

Material Science : Functionalization enables polymer crosslinking or chelating agent design .

This compound’s dual hydroxyethyl groups and phenolic core make it a versatile scaffold for tailored syntheses, though further studies are needed to explore its full catalytic and biological potential.

Eigenschaften

CAS-Nummer |

199391-75-8 |

|---|---|

Molekularformel |

C10H14O3 |

Molekulargewicht |

182.22 g/mol |

IUPAC-Name |

2,3-bis(2-hydroxyethyl)phenol |

InChI |

InChI=1S/C10H14O3/c11-6-4-8-2-1-3-10(13)9(8)5-7-12/h1-3,11-13H,4-7H2 |

InChI-Schlüssel |

MOJCOBONNUYWSR-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)O)CCO)CCO |

Kanonische SMILES |

C1=CC(=C(C(=C1)O)CCO)CCO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.